N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
The compound N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a 1,3,5-triazine core substituted with dimethylamino and pyrrolidin-1-yl groups at positions 4 and 6, respectively. A methylene bridge connects the triazine ring to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety. However, specific pharmacological data for this compound remain unreported in the provided evidence, necessitating inferences from structurally analogous derivatives.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c1-26(2)18-22-16(23-19(24-18)27-10-6-7-11-27)13-20-17(29)15-12-21-28(25-15)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHDZIOWMAVKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Coupling of this intermediate with an azide derivative to form the triazole moiety.
Final conjugation of the phenyl-2H-1,2,3-triazole with a carboxamide functional group.
Industrial production methods may employ similar reactions but are optimized for scale, yield, and purity, involving advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: Undergoes oxidative reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxide derivatives.
Reduction: Reacts with reducing agents, potentially altering its functional groups while maintaining the core structure.
Substitution: Participates in nucleophilic or electrophilic substitution reactions, where functional groups attached to the triazine or triazole rings can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, H2O2, or other peroxides.
Reduction Reagents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halides or other nucleophiles/electrophiles in organic solvents.
Major Products
The products from these reactions vary but generally involve the modification of the functional groups on the triazine or triazole rings, yielding derivatives with altered physicochemical properties.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has found applications in several scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.
Biology: Potentially investigated for its bioactive properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: Evaluated for therapeutic potential in drug development, targeting specific enzymes or receptors.
Industry: Employed in the design of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its triazole and triazine rings allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for its biological activity. These interactions can modulate various biochemical pathways, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazine-based derivatives with variable carboxamide substituents. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Variations
Key Observations
In contrast, the trifluoromethoxy-benzamide analog incorporates electron-withdrawing fluorine atoms, which may enhance metabolic stability and membrane permeability. The thiophene-isoxazole analog leverages sulfur’s polarizability and heterocyclic rigidity, likely influencing target selectivity in enzyme inhibition.
Physicochemical Properties :
- The target compound (MW 444.47) is heavier than its benzamide (436.43) and isoxazole (430.50) analogs, suggesting subtle differences in solubility and bioavailability.
- Safety protocols for the thiophene-containing analog emphasize flammability risks (P210), likely due to its sulfur content .
Synthetic Considerations: All analogs share a common triazine-pyrrolidine-dimethylamino core, but divergent carboxamide substituents necessitate tailored synthetic routes. For example, highlights the use of Schiff base condensations for triazine derivatives with pyrrolidinyl groups, though specific steps for the target compound remain undocumented .
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel compound with potential applications in various therapeutic areas, particularly in oncology and antimicrobial resistance. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and antimicrobial efficacy.
Chemical Structure
The compound features a complex structure that integrates a triazole moiety with a pyrrolidine and a dimethylamino group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis. The presence of the dimethylamino group enhances interaction with cellular targets, leading to increased cytotoxicity.
Case Study: Anticancer Efficacy
In a study involving MDA-MB-231 cells, it was found that the compound significantly reduced colony formation at concentrations as low as 1 µM. The IC50 values for these tests were determined to be around 2 µM, indicating potent activity against breast cancer cells .
Antimicrobial Activity
This compound also shows promise in combating microbial infections, particularly those caused by resistant strains of bacteria and fungi.
The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic pathways. The compound has been tested against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.
Results from Studies
In vitro assays revealed that this compound exhibited significant inhibitory effects on:
- Staphylococcus aureus
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the strain tested .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole or pyrrolidine moieties can lead to enhanced biological activities.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group | Increases cytotoxicity in cancer cells |
| Triazole Ring Substituents | Alters antimicrobial potency |
| Pyrrolidine Variants | Modifies selectivity towards different cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
